molecular formula C14H20O2 B8416193 Ethyl 3-(4-propylphenyl)propionate

Ethyl 3-(4-propylphenyl)propionate

Cat. No.: B8416193
M. Wt: 220.31 g/mol
InChI Key: VXYNKHIWOJWXAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-propylphenyl)propionate is an ester derivative featuring a propyl-substituted phenyl group attached to a propionate backbone. The compound’s properties are influenced by the propyl group’s hydrophobicity and the ester functionality, which modulate solubility, volatility, and reactivity.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

ethyl 3-(4-propylphenyl)propanoate

InChI

InChI=1S/C14H20O2/c1-3-5-12-6-8-13(9-7-12)10-11-14(15)16-4-2/h6-9H,3-5,10-11H2,1-2H3

InChI Key

VXYNKHIWOJWXAO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)CCC(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 3-(4-ethylphenyl)propanoate Ethyl (C₂H₅) C₁₃H₁₈O₂ 206.27 Intermediate for flavors/fragrances
Ethyl 3-(4-acetylphenyl)propanoate Acetyl (COCH₃) C₁₃H₁₆O₃ 220.27 Increased polarity due to ketone
Ethyl 3-(4-cyanophenyl)propanoate Cyano (CN) C₁₂H₁₃NO₂ 203.24 Pharmaceutical synthesis
Methyl 3-(4-methoxyphenyl)propionate Methoxy (OCH₃) C₁₁H₁₄O₃ 194.23 Enhanced solubility in polar media
Ethyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate tert-Butyl, hydroxyl, methyl C₁₇H₂₄O₃ 276.37 Antioxidant potential, hindered rotation

Substituent Effects on Physicochemical Properties

  • Alkyl Chains (Ethyl/Propyl): Ethyl and propyl groups enhance hydrophobicity, reducing water solubility but improving lipid compatibility. For example, ethyl 3-(4-ethylphenyl)propanoate (C₁₃H₁₈O₂) has a lower molecular weight than the propyl analog, suggesting slightly higher volatility .
  • Electron-Withdrawing Groups (Acetyl, Cyano): The acetyl group in ethyl 3-(4-acetylphenyl)propanoate introduces polarity, increasing dipole-dipole interactions and boiling points . The cyano substituent in ethyl 3-(4-cyanophenyl)propanoate enhances reactivity, making it a candidate for nucleophilic additions in drug synthesis .
  • Polar Groups (Methoxy, Hydroxy): Methoxy and hydroxy groups improve solubility in polar solvents. Methyl 3-(4-methoxyphenyl)propionate (C₁₁H₁₄O₃) is likely more water-soluble than its ethyl counterparts .

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